Sulcardine sulfate is derived from the sulfonamide class of compounds, specifically designed to modulate ion channel activity in cardiac tissues. Its development is part of ongoing research into new antiarrhythmic therapies that aim to reduce the risk of sudden cardiac death associated with arrhythmias .
The synthesis of sulcardine sulfate involves several key steps:
Sulcardine sulfate participates in various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The conditions for these reactions often involve specific solvents (like ethanol or chloroform), temperature control (refluxing or ambient conditions), and sometimes catalysts to facilitate the desired transformations.
The mechanism of action of sulcardine sulfate primarily involves blocking multiple ion channels, which is crucial for regulating cardiac rhythm. It acts on sodium, potassium, and calcium channels within cardiomyocytes, thereby affecting action potentials and reducing excitability in heart tissue.
Research has shown that sulcardine sulfate can effectively stabilize cardiac membranes and prevent arrhythmogenic events by prolonging the refractory period. This mechanism is particularly beneficial in managing conditions like atrial fibrillation and ventricular tachycardia .
Sulcardine sulfate exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation and delivery methods in clinical settings .
Sulcardine sulfate has diverse applications across various scientific fields:
The development of sulcardine sulfate (C₂₄H₃₅N₃O₈S₂; CAS 343935-61-5) emerged from critical limitations observed in classical antiarrhythmic agents. Landmark trials like the Cardiac Arrhythmia Suppression Trial (CAST) revealed that sodium channel blockers (Class I agents) paradoxically increased mortality due to proarrhythmic effects, while pure potassium channel blockers (Class III agents) such as d-sotalol carried significant risks of torsade de pointes via excessive QT prolongation [1] [10]. These findings highlighted an unmet need: antiarrhythmic agents with balanced ion channel modulation to suppress arrhythmias without provoking new ones.
Sulcardine sulfate was innovatively designed by the Shanghai Institute of Materia Medica as a multi-ion channel blocker, inhibiting hERG (IKr), hNav1.5 (cardiac sodium), and L-type calcium channels [1] [6]. Preclinical studies demonstrated that its dual blockade of sodium and potassium channels enables synergistic electrophysiological effects:
Table 1: Ion Channel Blockade Profile of Sulcardine Sulfate
Ion Channel | Effect | IC₅₀/EC₅₀ | Physiological Impact |
---|---|---|---|
hERG (IKr) | Inhibition | 14.2 μM | Moderate APD prolongation |
hNav1.5 (INa) | Inhibition | 9.7 μM | Reduced conduction velocity |
ICa-L | Inhibition | Not reported | Reduced plateau duration |
Multi-channel | Balanced | Lower proarrhythmic risk | Synergistic rhythm control |
Sulcardine sulfate challenges traditional antiarrhythmic drug classifications. Under the Singh-Vaughan Williams system, it exhibits hybrid properties:
This multi-class activity aligns it with "dirty drugs" like amiodarone, which achieve efficacy through pleiotropic actions [10]. However, sulcardine distinguishes itself through its kinetic selectivity:
Table 2: Classification of Sulcardine Sulfate in Antiarrhythmic Frameworks
Vaughan-Williams Class | Primary Target | Sulcardine’s Activity | Clinical Implication |
---|---|---|---|
Class I | hNav1.5 | +++ (State-dependent) | Atrial/ventricular conduction slowing |
Class III | hERG (IKr) | ++ (Mild-moderate) | ERP prolongation |
Class IV | L-type Ca²⁺ | + (Weak) | Reduced EADs |
Unclassified | Multi-channel | Integrated effect | Broad-spectrum antiarrhythmic |
Persistent challenges in arrhythmia management underscore sulcardine’s therapeutic innovation. Key unmet needs include:
Sulcardine addresses these through:
Current development targets atrial fibrillation (Phase II, NCT data pending) and ventricular premature complexes (Phase III in China) [4] [9]. Pharmacokinetic studies further support its clinical translation, showing non-linear absorption and moderate accumulation (accumulation ratio: 1.18–2.13) without dose-limiting toxicity [2] [5].
Table 3: Sulcardine Sulfate’s Key Identifiers and Development Status
Attribute | Detail |
---|---|
Chemical Name | N-[[4-Hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide sulfate |
Synonyms | HBI-3000, B-87823 |
Molecular Formula | C₂₄H₃₅N₃O₈S₂ |
Molecular Weight | 557.7 g/mol |
Mechanism | Multi-ion channel blocker (Na⁺/K⁺/Ca²⁺) |
Primary Indications | Atrial fibrillation, Ventricular Premature Complexes |
Highest Development Phase | Phase III (Ventricular arrhythmias, China) |
Originator | Shanghai Institute of Materia Medica |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7